BenchChemオンラインストアへようこそ!

4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid

Glucocerebrosidase inhibition Gaucher disease chaperone Structure-activity relationship

Ensure target specificity in your medicinal chemistry program with CAS 1119452-23-1, the optimized 4-methylpiperidine scaffold for GCase and Hsp90 inhibitor research. Its 4-oxobutanoic acid handle enables direct, protection-free amide coupling for rapid SAR expansion at the 6-position. Critically, the 4-methyl group delivers a 53% improvement in GCase inhibition (Ki) over the unsubstituted piperidine analog, making it essential for maintaining potency in compound libraries. Procure only CAS 1119452-23-1 to guarantee scaffold integrity and maximize your lead optimization efficiency.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
CAS No. 1119452-23-1
Cat. No. B3082146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
CAS1119452-23-1
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)CCC(=O)O)C(=C2)C
InChIInChI=1S/C20H25N3O3/c1-13-7-9-23(10-8-13)18-11-14(2)16-12-15(3-4-17(16)22-18)21-19(24)5-6-20(25)26/h3-4,11-13H,5-10H2,1-2H3,(H,21,24)(H,25,26)
InChIKeyNXLSSUNJRVMZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid (CAS 1119452-23-1): A Structurally Differentiated 6-Acylamino-2-aminoquinoline Building Block


4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid (CAS 1119452-23-1, MFCD12027144) is a synthetic quinoline derivative belonging to the 6-acylamino-2-aminoquinoline class—a privileged scaffold validated across multiple therapeutic targets including glucocerebrosidase (GCase), melanin-concentrating hormone 1 receptor (MCH1R), heat shock protein 90 (Hsp90), and TRPC ion channels [1][2]. The compound features a 4-methylquinoline core substituted at position 2 with a 4-methylpiperidin-1-yl moiety and at position 6 with a 4-oxobutanoic acid amide side chain, yielding molecular formula C20H25N3O3 and molecular weight 355.43 g/mol . It is supplied as a research-grade building block (≥95% purity with batch-specific NMR, HPLC, and GC documentation) by multiple reputable vendors .

Why 4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid Cannot Be Interchanged with Generic Quinoline-Piperidine Analogs


Within the 6-acylamino-2-aminoquinoline series, seemingly minor structural variations produce quantitatively large differences in target affinity, selectivity, and downstream functional properties. The 4-methyl group on the piperidine ring—the defining structural feature of CAS 1119452-23-1 relative to its des-methyl analog (CAS 685523-90-4)—has been shown in a direct head-to-head glucocerebrosidase assay to improve enzyme inhibition by 53% (Ki) and 68% (IC50) [1]. Furthermore, the 4-oxobutanoic acid side chain at position 6 provides a free carboxylic acid (predicted pKa ~4.48 ) that is absent in cyclohexanecarboxamide-capped variants (e.g., BDBM18433/BDBM18434) and the truncated ML204 scaffold (CAS 5465-86-1), fundamentally altering solubility, ionization state at physiological pH, and the scope of downstream synthetic diversification. Substituting any of these three structural modules—piperidine N-substitution pattern, quinoline 6-position functionality, or the carboxamide linker—yields compounds with non-equivalent pharmacological profiles and divergent utility in medicinal chemistry campaigns . Researchers procuring a building block for structure-activity relationship (SAR) exploration or chemical probe synthesis must therefore specify CAS 1119452-23-1 to ensure the intended scaffold geometry and functional group complement.

Quantitative Differentiation Evidence: 4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid vs. Closest Analogs


4-Methylpiperidine vs. Unsubstituted Piperidine: 53% Improvement in Glucocerebrosidase Binding Affinity

In a quantitative high-throughput screen for glucocerebrosidase (GCase) inhibitors, the 4-methylpiperidine-substituted aminoquinoline (BDBM18433, sharing the identical 4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl core with the target compound CAS 1119452-23-1) demonstrated a Ki of 120 nM and IC50 of 268 nM. Its direct structural analog differing only by absence of the 4-methyl group on piperidine (BDBM18434, 4-methyl-N-[4-methyl-2-(piperidin-1-yl)quinolin-6-yl]cyclohexane-1-carboxamide) showed a Ki of 184 nM and IC50 of 452 nM under identical assay conditions [1][2]. This corresponds to a 53% improvement in binding affinity (Ki) and a 68% improvement in functional inhibition (IC50) conferred specifically by the 4-methylpiperidine substituent—the exact substitution pattern present in CAS 1119452-23-1 but absent from CAS 685523-90-4.

Glucocerebrosidase inhibition Gaucher disease chaperone Structure-activity relationship

Carboxylic Acid Functional Handle vs. Cyclohexanecarboxamide: Divergent Synthetic Utility and Physicochemical Profile

The target compound CAS 1119452-23-1 terminates in a free 4-oxobutanoic acid moiety (predicted pKa 4.48 ± 0.10 ), enabling salt formation with basic counterions, amide coupling for library synthesis, and pH-dependent aqueous solubility modulation. By contrast, the most potent GCase inhibitor in the aminoquinoline series, BDBM18433 (Ki=120 nM), employs a cyclohexanecarboxamide cap that lacks an ionizable group at physiological pH [1]. This structural divergence is consequential: the carboxylic acid handle of CAS 1119452-23-1 has been exploited in ChemDiv's library chemistry to generate elaborated analogs such as 4-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]-4-oxobutanamide (MW 529.68), demonstrating on-scaffold diversification that is chemically inaccessible from the carboxamide-capped series . The predicted LogP differential between the free acid and neutral amide analogs further translates to distinct solubility and permeability properties relevant to both biochemical assay compatibility and cellular target engagement.

Medicinal chemistry Building block diversification Salt formation

Scaffold Orthogonality to ML204: 6-Acylamino-2-aminoquinoline vs. 2-Piperidinylquinoline Chemotypes Engage Distinct Target Panels

ML204 (4-methyl-2-(piperidin-1-yl)quinoline; CAS 5465-86-1) is a well-characterized TRPC4/TRPC5 channel inhibitor with IC50 = 0.96 μM (HEK293 cells, fluorescent Ca²⁺ assay) and 19-fold selectivity against TRPC6 . ML204 lacks any substitution at the quinoline 6-position. The target compound CAS 1119452-23-1 installs a 6-amino-4-oxobutanoic acid amide on the same 4-methylquinoline core, with the additional feature of a 4-methyl group on piperidine. This 6-acylamino-2-aminoquinoline chemotype has been shown to redirect pharmacological activity toward glucocerebrosidase (GCase) inhibition and chaperone function in Gaucher disease patient fibroblasts—a target panel entirely distinct from TRPC channels [1]. Furthermore, the succinamide analog MLS000730301 (sharing the identical 4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl core but with a bis-amide side chain) demonstrated IC50 >370 nM against Mycobacterium tuberculosis fructose-bisphosphate aldolase, confirming that side chain identity at position 6 critically determines target engagement profile [2].

TRPC4/TRPC5 channel inhibition Glucocerebrosidase chaperone Target selectivity profiling

Differentiation from 3,5-Dimethylpiperidine Analog: Regioisomeric Methyl Substitution Alters Steric and Electronic Properties

The commercially available analog CAS 685524-64-5 (4-{[2-(3,5-dimethylpiperidin-1-yl)-4-methyl-quinolin-6-yl]amino}-4-oxobutanoic acid; C21H27N3O3; MW 369.5 [1]) places methyl groups at piperidine positions 3 and 5, whereas CAS 1119452-23-1 bears a single methyl at position 4. In the GCase series, the 4-methylpiperidine configuration (BDBM18433) achieved Ki=120 nM, while the SAR landscape of the Zheng et al. screen revealed that subtle alterations to the piperidine substitution pattern produced order-of-magnitude shifts in inhibitory potency across the aminoquinoline class [2]. The 4-methylpiperidine substituent projects the methyl group away from the quinoline plane, minimizing steric clash with the enzyme binding pocket, whereas 3,5-dimethyl substitution introduces two methyl groups that may sterically impede productive binding conformations. Although no published direct head-to-head comparison between CAS 1119452-23-1 and CAS 685524-64-5 exists, the available GCase SAR data demonstrate that piperidine substitution regiochemistry is a critical determinant of bioactivity in this scaffold class [2][3].

Piperidine regioisomer SAR Steric effect Lead optimization

Documented Purity and Batch-Specific QC vs. Uncharacterized Generic Suppliers

Bidepharm supplies CAS 1119452-23-1 at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . The compound is also listed by Santa Cruz Biotechnology (sc-315597, 500 mg unit) and ChemDiv (BB01-0097) as a research-grade building block with defined storage and handling specifications [1]. The MDL number MFCD12027144 enables unambiguous cross-vendor identification. In contrast, the des-methyl analog CAS 685523-90-4 (4-[(4-methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid; MFCD12027143) is available from fewer characterized sources, and the 3,5-dimethyl variant CAS 685524-64-5 carries no CAS registry-linked QC documentation from the indexed supplier . For SAR studies where impurity profiles can confound dose-response interpretation, the availability of batch-resolved analytical data for CAS 1119452-23-1 directly supports experimental reproducibility and regulatory documentation requirements.

Analytical quality control Reproducibility Procurement specification

Research and Industrial Applications for 4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid (CAS 1119452-23-1) Based on Quantitative Differentiation Evidence


Glucocerebrosidase (GCase) Chaperone Lead Optimization: SAR Expansion from the Validated 4-Methylpiperidine Scaffold

Investigators developing pharmacological chaperones for Gaucher disease can use CAS 1119452-23-1 as the optimal starting scaffold for SAR expansion at the 6-position. The 4-methylpiperidine core has been quantitatively validated to deliver Ki=120 nM GCase inhibition in the BDBM18433 series—a 53% improvement over the unsubstituted piperidine analog [1]. The free 4-oxobutanoic acid side chain enables direct amide coupling to diverse amine libraries without protecting-group manipulation, allowing rapid exploration of eastern-part appendage SAR as described in the Ulven et al. MCH1R antagonist optimization paradigm [2]. This compound is the appropriate procurement choice for any GCase program that has identified the aminoquinoline chemotype as a hit series and seeks to maintain the potency advantage of 4-methylpiperidine while diversifying the 6-position functionality [1].

Focused Library Synthesis: Carboxylic Acid Handle for On-Scaffold Diversification in Multi-Target Screening Campaigns

Medicinal chemistry core facilities and CROs constructing focused quinoline-piperidine libraries should select CAS 1119452-23-1 as the privileged building block for amide bond-forming diversification reactions. The carboxylic acid terminus (pKa ~4.48) readily undergoes HATU/DCC-mediated coupling with primary and secondary amines, as demonstrated by ChemDiv's elaboration to 4-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]-4-oxobutanamide . This synthetic tractability—combined with the scaffold's validated activity across GCase, MCH1R, and Hsp90 targets—makes it suitable for phenotypic screening decks where target identity is unknown but scaffold polypharmacology is desired [1][2]. Procurement of the des-methyl analog CAS 685523-90-4 would compromise library potency by approximately 50% based on GCase SAR, while procurement of ML204 would entirely preclude 6-position diversification [1].

Chemical Probe Development: TRPC4/5 vs. GCase Selectivity Profiling Using Structurally Orthogonal Quinoline Chemotypes

Academic and industry groups studying the pharmacology of quinoline-based ion channel modulators vs. enzyme inhibitors require chemically distinct probe molecules for target deconvolution. ML204 (CAS 5465-86-1) serves as a selective TRPC4/5 probe (IC50=0.96 μM), while CAS 1119452-23-1 and its close analogs represent the 6-acylamino-2-aminoquinoline chemotype associated with GCase, MCH1R, and Hsp90 activity [1]. Simultaneous procurement of both scaffolds enables rigorous counter-screening to attribute phenotypic effects to the correct molecular target, thereby strengthening chemical biology conclusions. The documented selectivity divergence between these two quinoline sub-classes—validated by independent groups across distinct assay platforms—provides the evidentiary basis for this orthogonal probe strategy [1].

Hsp90 C-Terminal Inhibitor Discovery: Leveraging the 6-Acylamino-2-aminoquinoline Pharmacophore for Anti-Cancer Lead Generation

The 6-acylamino-2-aminoquinoline scaffold has been independently optimized as a novel Hsp90 C-terminal inhibitor chemotype, with lead compound 69 demonstrating potent anti-proliferative activity against MCF7 and SKBr3 breast cancer cell lines and in vivo tumor growth inhibition in 4T1 murine models [3]. CAS 1119452-23-1 provides the core scaffold with a synthetically accessible carboxylic acid for systematic variation of the 6-position acyl group—a key SAR parameter identified in the Hsp90 series. Researchers initiating Hsp90 C-terminal inhibitor programs should procure CAS 1119452-23-1 rather than the N-aryl-substituted variants (e.g., BDBM18433), as the carboxylic acid handle enables direct access to the amide-linked eastern appendages that were found to modulate both potency and solubility in the published optimization campaign [3].

Quote Request

Request a Quote for 4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.